molecular formula C10H18 B1194851 Camphane CAS No. 464-15-3

Camphane

Cat. No. B1194851
CAS RN: 464-15-3
M. Wt: 138.25 g/mol
InChI Key: BEWYHVAWEKZDPP-UHFFFAOYSA-N
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Description

Camphane, also known as 2,2-dimethyl-3-methylenebicyclo[2.2.1]heptane, is a bicyclic hydrocarbon compound that has been widely used in various fields of research due to its unique properties. It is a colorless liquid with a strong odor and is highly flammable. Camphane can be synthesized through various methods, and its scientific research applications are vast.

Scientific Research Applications

  • Camphane and its derivatives like camphane-2,3-diols are metabolized in rabbits, leading to increased urinary glucuronide content. This suggests potential applications in metabolic studies and the understanding of terpene metabolism (Robertson & Solomon, 1971).

  • Biohydroxylation studies of camphane amide derivatives using the fungus Beauveria sulfurescens have been conducted to explore the regio, stereo, and enantioselectivity of this process. Such research can contribute to the field of biocatalysis and the production of stereospecific compounds (Fourneron et al., 1987).

  • Camphane's use in the field of organic chemistry is highlighted by the synthesis of sterically congested diazirine, 2-azi-camphane. This synthesis presents the potential for creating novel sterically congested carbenes (Kupfer, Rosenberg, & Brinker, 1996).

  • Camphane-based ligands have been synthesized and used in Pd-catalyzed asymmetric allylic alkylation, demonstrating its potential in asymmetric synthesis and catalysis (Philipova, Stavrakov, & Dimitrov, 2013).

  • Novel camphane-based derivatives have been designed and shown to have antimycobacterial activity, particularly against Mycobacterium tuberculosis. This research opens up potential avenues for the development of new anti-tuberculosis drugs (Stavrakov et al., 2014).

Future Directions

: Using ‘Comprehensive Analysis’ to Assess Campaign Effectiveness : The Gravity Collective: A Comprehensive Analysis of the Electromagnetic Search for the Binary Neutron Star Merger GW190425 : Camphene, a Plant-Derived Monoterpene, Reduces Plasma … - PLOS

properties

IUPAC Name

1,7,7-trimethylbicyclo[2.2.1]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18/c1-9(2)8-4-6-10(9,3)7-5-8/h8H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEWYHVAWEKZDPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(CC2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60196832
Record name Camphane
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URL https://comptox.epa.gov/dashboard/DTXSID60196832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Camphane

CAS RN

464-15-3
Record name Bornane
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URL https://commonchemistry.cas.org/detail?cas_rn=464-15-3
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Record name Camphane
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Record name Camphane
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URL https://www.drugbank.ca/drugs/DB04501
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Record name Camphane
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Record name Camphane
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URL https://comptox.epa.gov/dashboard/DTXSID60196832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,020
Citations
R Raag, TL Poulos - Biochemistry, 1991 - ACS Publications
… single, fully occupied camphane molecule, but such a model would be inaccurate if the camphane occupancy in the crystal was incomplete. This is feasible since neither camphane nor …
Number of citations: 324 pubs.acs.org
FAL Anet - Canadian Journal of Chemistry, 1961 - cdnsciencepub.com
The proton nuclear magnetic resonance (NMR) spectra of the four diastereoisomers of camphane-2,3-diol are reported. The coupling constants between the 2-, 3-, and 4-protons agree …
Number of citations: 227 cdnsciencepub.com
SM Mazza, K Lal, RG Salomon - The Journal of Organic …, 1988 - ACS Publications
… The nonidentity of any of the prenylphenol-camphane ethers35 … 9c The four possible diastereomers of the prenylphenolcamphane … bridge of a camphane structure 11 as the source …
Number of citations: 18 pubs.acs.org
G Stavrakov, V Valcheva, I Philipova… - European Journal of …, 2013 - Elsevier
… The camphane-based amides present novel promising … The camphane-based mandelamidodiol 9a gave the lowest … atom at the nitrogen in all camphane structures possesses …
Number of citations: 43 www.sciencedirect.com
H Sutherland, RL Shriner - Journal of the American Chemical …, 1936 - ACS Publications
… Comparison of 2-(N-phenylketimine)-d-camphane-10-sulfonic Acid … Comparison of 2-(Nphenylketimine) -¿/-camphane-10-sulf onic Acid … N-Phenylketimine-í-camphane10-sulfonic Acid …
Number of citations: 20 pubs.acs.org
G Stavrakov, I Philipova… - Chemical Biology & …, 2017 - Wiley Online Library
… In this study, we describe the design of a series of galantamine–camphane hybrids as AChEIs. Camphane (CAM) is a bulky fragment that disposes well on the wide gorge entrance. The …
Number of citations: 31 onlinelibrary.wiley.com
RL Shriner, JA Shotton… - Journal of the American …, 1938 - ACS Publications
Dodec^ hydrophenanthrene-9, 10-dicarboxylic acid and its anhydride are converted into a lactone ester and not into a diester upon esterification. Saponification of this lactone ester with …
Number of citations: 15 pubs.acs.org
SJ Angyal, RJ Young - Journal of the American Chemical Society, 1959 - ACS Publications
… camphane-2,3-diols were chosen as the first objects of this study because the system of two fused five-membered rings in camphane … the configuration of camphane derivatives, it is …
Number of citations: 76 pubs.acs.org
G Stavrakov, I Philipova, V Valcheva… - Bioorganic & Medicinal …, 2014 - Elsevier
… camphane based amido-alcohol structures. Another aspect was the analogy between the bulky lipophilic camphane … Thus, we pursue the exploration of the camphane based structures …
Number of citations: 28 www.sciencedirect.com
C Clemett, M Davies - Transactions of the Faraday Society, 1962 - pubs.rsc.org
RESULTS Many of the systems showed their maximum absorptions in the frequency range measured. This allowed small departures from the simple Debye relations to be assessed. …
Number of citations: 14 pubs.rsc.org

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